
An In-depth Technical Guide to 4-Ethoxy-2-
hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B112624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-2-
hydroxybenzaldehyde (CAS No: 43057-77-8), a valuable organic intermediate. This

document details its chemical and physical properties, provides a robust synthesis protocol,

outlines its spectral characteristics, and discusses its potential applications in research and

drug development, all tailored for a scientific audience.

Chemical Identity and Properties
4-Ethoxy-2-hydroxybenzaldehyde, also known as 4-ethoxysalicylaldehyde, is an aromatic

aldehyde and a derivative of salicylaldehyde.[1] Its core structure consists of a benzene ring

substituted with hydroxyl, ethoxy, and formyl groups at positions 2, 4, and 1, respectively.

Physicochemical Properties
While specific experimental data for the melting and boiling points of 4-Ethoxy-2-
hydroxybenzaldehyde are not readily available in the cited literature, its properties can be

inferred from its structure and data from closely related isomers. It is commercially available as

a solid.[2]
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Property Value Source(s)

CAS Number 43057-77-8 [1]

Molecular Formula C₉H₁₀O₃ [1]

Molecular Weight 166.17 g/mol [1]

IUPAC Name
4-ethoxy-2-

hydroxybenzaldehyde
[1]

Synonyms

4-Ethoxysalicylaldehyde, 2-

hydroxy-4-

ethoxybenzaldehyde

[1]

Physical Form Solid [2]

Solubility

Expected to be soluble in

common organic solvents like

ethanol, acetone, and

dimethylformamide (DMF).

Solubility in water is expected

to be low.

Inferred

Safety and Handling
4-Ethoxy-2-hydroxybenzaldehyde is classified as a hazardous substance. Appropriate safety

precautions should be taken during handling and storage.
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Hazard
Classification

GHS Pictogram
Hazard
Statement(s)

Precautionary
Statement(s)

Acute Toxicity, Oral

(Category 4)

GHS07 (Exclamation

Mark)

H302: Harmful if

swallowed.

P264, P270,

P301+P312, P330,

P501

Skin Sensitization

(Category 1)

GHS07 (Exclamation

Mark)

H317: May cause an

allergic skin reaction.

P261, P272, P280,

P302+P352,

P333+P313,

P362+P364, P501

Serious Eye Irritation

(Category 2)

GHS07 (Exclamation

Mark)

H319: Causes serious

eye irritation.

P264, P280,

P305+P351+P338,

P337+P313

This data is compiled from multiple sources and should be supplemented by a thorough review

of the material's specific Safety Data Sheet (SDS) before use.

Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde
The most direct and regioselective method for synthesizing 4-Ethoxy-2-
hydroxybenzaldehyde is through the Williamson ether synthesis, starting from 2,4-

dihydroxybenzaldehyde. This method leverages the higher acidity and greater steric

accessibility of the hydroxyl group at the 4-position compared to the hydroxyl group at the 2-

position, which is involved in strong intramolecular hydrogen bonding with the adjacent

aldehyde carbonyl group.

Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for the regioselective alkylation of 2,4-

dihydroxybenzaldehyde.

Materials:

2,4-Dihydroxybenzaldehyde

Ethyl iodide (or ethyl bromide)
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Potassium carbonate (K₂CO₃), anhydrous

Acetone or Dimethylformamide (DMF), anhydrous

Hydrochloric acid (HCl), 1 M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate

(1.1 - 1.5 eq).

Solvent Addition: Add anhydrous acetone or DMF to the flask (approximately 10-15 mL per

gram of the starting aldehyde).

Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add

ethyl iodide (1.1 - 1.2 eq) dropwise to the mixture.

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a moderate

temperature (for DMF, ~60-80°C). Monitor the reaction progress using Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

Workup:

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the resulting residue in ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, water, and brine.
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Purification:

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo

to yield the crude product.

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by

column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure

4-Ethoxy-2-hydroxybenzaldehyde.
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1. Reaction Setup

2. Synthesis

3. Workup & Purification

2,4-Dihydroxybenzaldehyde +
Anhydrous K₂CO₃ in Acetone/DMF

Add Ethyl Iodide

Stir at RT

Reflux (4-12h)

Filter & Concentrate

Liquid-Liquid Extraction
(EtOAc / H₂O / Brine)

Dry & Purify
(Recrystallization or Chromatography)

Pure 4-Ethoxy-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde.
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Spectral Characterization
While specific, high-resolution spectra for 4-Ethoxy-2-hydroxybenzaldehyde are not widely

published, the expected spectral data can be reliably predicted based on its chemical structure

and comparison with analogous compounds.

Predicted ¹H NMR Spectrum

Protons Multiplicity
Approx.
Chemical Shift
(δ, ppm)

Coupling
Constant (J,
Hz)

Notes

Aldehyde (-CHO) singlet 9.7 - 9.9 -

Deshielded

proton of the

aldehyde group.

Phenolic (-OH) singlet 11.0 - 11.5 -

Broad singlet,

deshielded due

to intramolecular

H-bonding with

the aldehyde.

Aromatic (H-6) doublet 7.3 - 7.5 ~8.5
Ortho-coupled to

H-5.

Aromatic (H-5)
doublet of

doublets
6.4 - 6.6 ~8.5, ~2.5

Ortho-coupled to

H-6 and meta-

coupled to H-3.

Aromatic (H-3) doublet 6.3 - 6.5 ~2.5
Meta-coupled to

H-5.

Methylene (-

OCH₂CH₃)
quartet 4.0 - 4.2 ~7.0

Coupled to the

methyl protons.

Methyl (-

OCH₂CH₃)
triplet 1.3 - 1.5 ~7.0

Coupled to the

methylene

protons.

Predicted ¹³C NMR Spectrum
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Carbon
Approx. Chemical Shift (δ,
ppm)

Notes

Aldehyde (C=O) 190 - 195
Carbonyl carbon of the

aldehyde.

Aromatic (C-2, C-OH) 164 - 166
Attached to the hydroxyl

group.

Aromatic (C-4, C-OEt) 163 - 165 Attached to the ethoxy group.

Aromatic (C-6) 130 - 133 Aromatic CH.

Aromatic (C-1) 114 - 116
Attached to the aldehyde

group.

Aromatic (C-5) 108 - 110 Aromatic CH.

Aromatic (C-3) 101 - 103 Aromatic CH.

Methylene (-OCH₂) 63 - 65
Methylene carbon of the

ethoxy group.

Methyl (-CH₃) 14 - 16
Methyl carbon of the ethoxy

group.

Predicted Infrared (IR) Spectrum
Functional Group Wavenumber (cm⁻¹) Appearance

O-H Stretch (phenolic) 3100 - 3300 Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=O Stretch (aldehyde) 1640 - 1660 Strong, sharp

C=C Stretch (aromatic) 1580 - 1620 Strong to medium

C-O Stretch (ether) 1200 - 1300 Strong

C-O Stretch (phenol) 1150 - 1250 Strong

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Mass Spectrum (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at

m/z 166. Key fragmentation patterns would likely involve the loss of the ethyl group (-29) to

give a fragment at m/z 137, and the loss of the formyl group (-29) to give a fragment at m/z

137, followed by further fragmentation of the aromatic ring.

Applications in Research and Drug Development
While specific biological activities for 4-Ethoxy-2-hydroxybenzaldehyde are not extensively

documented, its structural motifs are present in many biologically active molecules. This makes

it a compound of significant interest for medicinal chemists and drug development

professionals as a scaffold or intermediate.

Potential Areas of Application:

Scaffold for Inhibitor Synthesis: The benzaldehyde moiety is a known pharmacophore.

Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of

aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell

proliferation. The 4-ethoxy-2-hydroxybenzaldehyde structure provides a key starting point

for creating libraries of analogous compounds for screening against various enzymatic

targets.

Intermediate for Heterocyclic Synthesis: The aldehyde and hydroxyl groups are versatile

functional handles for constructing more complex heterocyclic systems, which form the core

of many pharmaceuticals.

Antimicrobial and Antiprotozoal Agents: Hydrazone derivatives, which can be readily

synthesized from the aldehyde group, are a class of compounds frequently studied for their

antimicrobial and antiprotozoal activities. For instance, derivatives of 4-(2-

(dimethylamino)ethoxy)benzohydrazide have shown promise as inhibitors of Entamoeba

histolytica.
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Chemical Modifications

Potential Therapeutic Applications

4-Ethoxy-2-hydroxybenzaldehyde
(Core Scaffold)

Modification of
Aldehyde Group

(e.g., Hydrazones, Schiff Bases)

Modification of
Hydroxyl Group

(e.g., Further Alkylation, Esterification)

Modification of
Aromatic Ring

(e.g., Halogenation, Nitration)

Enzyme Inhibitors
(e.g., ALDH)Antimicrobial Agents Anticancer Agents CNS Agents

Click to download full resolution via product page

Caption: Role as a versatile scaffold for drug discovery.

In conclusion, 4-Ethoxy-2-hydroxybenzaldehyde is a readily synthesizable compound with

significant potential as a building block in the development of novel therapeutic agents. Its well-

defined chemical properties and versatile functional groups make it an attractive starting point

for the exploration of new chemical space in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112624#4-ethoxy-2-hydroxybenzaldehyde-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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